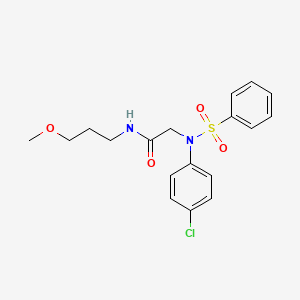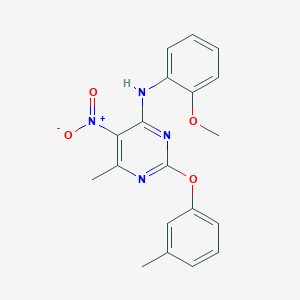![molecular formula C13H18N2OS B5198548 N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide](/img/structure/B5198548.png)
N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide, also known as TMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TMA is a thiomorpholine derivative that has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
Mécanisme D'action
N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide's mechanism of action is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in the inflammatory response. Additionally, N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide has been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and seizure activity.
Biochemical and Physiological Effects:
N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. In animal models, N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide has been shown to reduce inflammation, pain, and seizure activity. Additionally, N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide has several advantages for lab experiments, including its high purity and stability. Additionally, N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide is relatively easy to synthesize and can be obtained in large quantities. However, N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide's potential toxicity and limited solubility in water can be a limitation for some experiments.
Orientations Futures
There are several future directions for N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide research. One area of interest is the development of N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide analogs with improved pharmacological properties. Additionally, N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide's potential therapeutic applications in various diseases, such as Alzheimer's disease and multiple sclerosis, warrant further investigation. Finally, the development of novel drug delivery systems for N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide could improve its bioavailability and efficacy.
In conclusion, N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it an attractive candidate for the development of new drugs. Further research is needed to fully understand N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide's mechanism of action and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide involves the reaction between 4-(4-chloromethylphenyl) thiomorpholine and acetic anhydride. The reaction takes place in the presence of a catalyst, such as triethylamine, and yields N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide as a white crystalline solid. The purity of the synthesized N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide can be confirmed using various analytical techniques, such as gas chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its anti-inflammatory properties. N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in various animal models. Additionally, N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide has been investigated for its analgesic and anticonvulsant properties.
Propriétés
IUPAC Name |
N-[4-(thiomorpholin-4-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-11(16)14-13-4-2-12(3-5-13)10-15-6-8-17-9-7-15/h2-5H,6-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEMXTXYFMGDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5198471.png)
![8-ethoxy-4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5198484.png)
![2,4-dichloro-6-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenol](/img/structure/B5198491.png)
![3-methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5198494.png)
![1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5198498.png)


![5-bromo-2-chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5198519.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea](/img/structure/B5198534.png)
![N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B5198540.png)
![2,4-dichloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B5198546.png)
![N-allyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5198556.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide](/img/structure/B5198569.png)
